molecular formula C9H12N2O2S B1590161 3-(Pyrrolidin-1-ylsulfonyl)pyridine CAS No. 26103-51-5

3-(Pyrrolidin-1-ylsulfonyl)pyridine

カタログ番号: B1590161
CAS番号: 26103-51-5
分子量: 212.27 g/mol
InChIキー: MXJUPPYEPZUGLP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Pyrrolidin-1-ylsulfonyl)pyridine (CAS 26103-51-5) is a high-value chemical building block in medicinal chemistry and pharmaceutical research. Its primary research application is as a critical precursor in the synthesis of novel Potassium-Competitive Acid Blockers (P-CABs), a class of therapeutic agents for acid-related diseases . Specifically, the pyridin-3-ylsulfonyl moiety is a key structural component in the potent P-CAB TAK-438 (vonoprazan fumarate), which inhibits gastric H+,K+-ATPase in a reversible and K+-competitive manner . This mechanism offers a potential advantage over traditional proton pump inhibitors through faster onset of action and less variability in patient response . Researchers value this compound for its role in developing new pharmacological tools and therapeutics. It is classified as a synthetic intermediate for sulfonamide-based anti-infective drugs . The compound has a molecular formula of C9H12N2O2S and a molecular weight of 212.27 g/mol . It is a density of 1.325 g/cm³ and has a boiling point of approximately 368.4 °C at 760 mmHg . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions. It is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, is required. Use only in a well-ventilated area or chemical fume hood .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-pyrrolidin-1-ylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-14(13,11-6-1-2-7-11)9-4-3-5-10-8-9/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJUPPYEPZUGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516911
Record name 3-(Pyrrolidine-1-sulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26103-51-5
Record name 3-(Pyrrolidine-1-sulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(Pyrrolidin-1-yl)sulphonyl]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-(Pyrrolidin-1-ylsulfonyl)pyridine, ¹H and ¹³C NMR provide definitive evidence for its structure by mapping the chemical environment of each proton and carbon atom.

While direct experimental data for this compound is not widely published, data from closely related analogues, such as 2-chloro and 2-hydrazinyl substituted derivatives, allows for a reliable prediction of its spectral characteristics. researchgate.net The strongly electron-withdrawing sulfonyl group significantly influences the chemical shifts of the adjacent protons and carbons on both the pyridine (B92270) and pyrrolidine (B122466) rings, shifting them to a lower field (deshielding).

Expected ¹H NMR Spectral Data: The proton spectrum is expected to show distinct signals for the four protons of the pyridine ring and the eight protons of the pyrrolidine ring. The protons on the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the position of the sulfonyl substituent. The protons on the pyrrolidine ring will appear in the aliphatic region.

Expected ¹³C NMR Spectral Data: The carbon spectrum would display nine unique signals corresponding to each carbon atom in the molecule. The chemical shifts of the pyridine carbons would be diagnostic of a 3-substituted pyridine ring bearing an electron-withdrawing group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Atom Position (Pyridine Ring) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C2-H~8.8~150
C4-H~8.0~122
C5-H~7.5~136
C6-H~8.9~153
Atom Position (Pyrrolidine Ring) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C2'/C5' (N-CH₂)~3.4~48
C3'/C4' (CH₂)~1.9~25

Note: These are estimated values based on data from substituted pyridine sulfonamides and general substituent effects. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This technique can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, HRMS would be used to verify its molecular formula of C₉H₁₂N₂O₂S. The analysis involves measuring the mass-to-charge ratio (m/z) of the molecular ion to at least four decimal places and comparing it to the theoretically calculated value. The close agreement between the experimental and theoretical mass confirms the assigned formula with high confidence. LC/MS data for related compounds demonstrates the utility of this technique in structural verification. researchgate.net

Table 2: HRMS Data for this compound
Parameter Value
Molecular FormulaC₉H₁₂N₂O₂S
Nominal Mass212
Monoisotopic Mass (Calculated)212.0620 Da
Expected Ion (e.g., [M+H]⁺)213.0692 Da

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the key structural components: the pyridine ring, the pyrrolidine ring, and the sulfonamide group. Analysis of closely related pyridine sulfonamide structures provides well-established frequency ranges for these groups. researchgate.netjst.go.jp The most prominent peaks would be the strong, characteristic stretches of the sulfonyl (S=O) group.

Table 3: Characteristic IR Absorption Bands for this compound
Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment Source
3100-3000C-H StretchAromatic (Pyridine) researchgate.net
2980-2850C-H StretchAliphatic (Pyrrolidine)
~1650C=N StretchAromatic (Pyridine) researchgate.netresearchgate.net
~1350S=O Asymmetric StretchSulfonamide researchgate.netresearchgate.netjst.go.jp
~1150S=O Symmetric StretchSulfonamide jst.go.jp
~1026C-N StretchAromatic Amine/Sulfonamide researchgate.netresearchgate.net

Medicinal Chemistry and Biological Activity Studies

Target Identification and Validation for Therapeutic Intervention

Enzyme Inhibition Studies

InhA Enzyme Inhibition in Mycobacterial Pathogens

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel therapeutic strategies. One key target in this pathogen is the enoyl-acyl carrier protein reductase, known as InhA, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.

Research has shown that certain compounds can enhance the activity of existing antitubercular drugs. For instance, the bicyclic 2-pyridone compound C10 has been identified as a potentiator of isoniazid (B1672263) (INH), a frontline anti-tuberculosis drug. nih.gov While C10 itself does not directly inhibit InhA, it renders M. tuberculosis more susceptible to InhA inhibition by the activated form of INH, the INH-NAD adduct. nih.gov This suggests a mechanism where C10 acts downstream of the INH activation process, possibly by making the mycobacterium more vulnerable to the effects of InhA inhibition. nih.gov The study of such potentiating compounds provides a promising avenue for combating drug-resistant tuberculosis.

Receptor Binding and Modulation

The ability of 3-(Pyrrolidin-1-ylsulfonyl)pyridine and its derivatives to interact with specific receptors has been a subject of investigation, particularly in the context of neurological disorders and metabolic regulation.

Metabotropic Glutamate (B1630785) 2 Receptor: The metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that are involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system. nih.gov Specifically, group II mGluRs, which include mGlu2 and mGlu3, have been identified as potential therapeutic targets for various neurological and psychiatric disorders. Studies have explored the binding of various ligands to these receptors. For example, [3H]LY341495 has been characterized as a potent and selective antagonist for group II mGluRs. nih.gov While direct binding data for this compound to the metabotropic glutamate 2 receptor is not explicitly detailed in the provided context, the exploration of pyridine-containing compounds as modulators of mGluRs is an active area of research. nih.gov

Human Constitutive Androstane (B1237026) Receptor (CAR): The constitutive androstane receptor (CAR), a member of the nuclear receptor superfamily, plays a crucial role in the regulation of xenobiotic and endobiotic metabolism. acs.org Researchers have identified novel agonists of human CAR with an imidazo[1,2-a]pyridine (B132010) structure. acs.org These compounds have been designed to be selective for CAR, without activating other nuclear receptors like PXR. acs.org The development of such selective CAR agonists is important for studying the receptor's function and for potential therapeutic applications in metabolic diseases and drug-drug interactions. acs.org

Interactions with Biological Macromolecules

The interaction of this compound derivatives with biological macromolecules, such as proteins and nucleic acids, is fundamental to their biological activity.

Proteins: The pyridine (B92270) nucleus is a common scaffold in many FDA-approved drugs, indicating its importance in medicinal chemistry. researchgate.net Derivatives of 1H-pyrrolo[2,3-b]pyridine have been studied for their cytotoxic activity, with some compounds showing potent inhibition of the c-Met kinase, a receptor tyrosine kinase involved in cancer progression. nih.gov Molecular docking and dynamics simulations have been used to understand the binding interactions between these inhibitors and the kinase domain of c-Met, revealing key hydrogen bond interactions. nih.gov

Nucleic Acids: While direct interactions of this compound with nucleic acids are not explicitly detailed, some anticancer agents exert their effects by binding to DNA. For example, Lurbinectedin, a semi-synthetic chemotherapy agent, acts as an alkylating agent that binds to DNA and causes damage. youtube.com

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

The potential of pyridine-containing compounds as anticancer agents has been extensively studied, with many derivatives demonstrating significant antiproliferative and cytotoxic effects across a range of cancer cell lines. nih.govnih.govnih.gov

Activity in Acute Myeloid Leukemia (AML) Cell Lines

Acute myeloid leukemia (AML) is a cancer of the myeloid line of blood cells. A key target in AML is the FMS-like tyrosine kinase 3 (FLT3). nih.govnih.gov

Derivatives of imidazo[1,2-b]pyridazine (B131497) containing a 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134) substituent have shown promising inhibitory activity against FLT3 kinase. nih.govsemanticscholar.org Specifically, compounds with this substituent at position 8 and a trans-1,4-diaminocyclohexyl group at position 6 displayed nanomolar inhibitory activities against recombinant FLT3. nih.gov Further modifications, such as the introduction of a cyclohexyl or cyclohexenyl group at position 3, also resulted in potent FLT3 inhibition. nih.gov Imidazo[4,5-b]pyridine derivatives with the 4-(pyrrolidin-1-ylsulfonyl)aniline substituent have also demonstrated submicromolar activities against both FLT3-ITD and FLT3-D835Y mutants, indicating an FLT3-dependent mechanism of action in leukemia cell lines. nih.govsemanticscholar.org

Table 1: Antiproliferative Activity of Imidazo[1,2-b]pyridazine Derivatives in Leukemia Cell Lines
CompoundCore StructureSubstituent at Position 8Substituent at Position 6Substituent at Position 3Target KinaseActivity RangeReference
29aImidazo[1,2-b]pyridazine4-(pyrrolidin-1-ylsulfonyl)anilinetrans-1,4-diaminocyclohexylBrFLT3Nanomolar nih.gov
30Imidazo[1,2-b]pyridazine4-(pyrrolidin-1-ylsulfonyl)anilinetrans-1,4-diaminocyclohexylCyclohexylFLT3Nanomolar nih.gov
29bImidazo[1,2-b]pyridazine4-(pyrrolidin-1-ylsulfonyl)anilinetrans-1,4-diaminocyclohexylCyclohexenylFLT3Nanomolar nih.gov

Efficacy in Liver Cancer Cell Models

Pyrroline-5-carboxylate reductase 1 (PYCR1) has been identified as a key enzyme that promotes the growth and metastasis of liver cancer cells. nih.gov Studies have shown that inhibiting PYCR1 can suppress the proliferation and invasion of hepatocellular carcinoma (HCC) cells both in laboratory settings and in animal models. nih.gov This inhibition has been linked to a reduction in glycolysis and the downregulation of signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK. nih.gov The investigation of novel compounds targeting PYCR1 and other pathways is an active area of research in the development of new treatments for liver cancer. researchgate.net

Modulation of Proliferation in Solid Tumor Cell Lines

The antiproliferative effects of pyridine derivatives extend to various solid tumors.

Non-Small-Cell Lung Cancer (NSCLC): Lung cancer remains a leading cause of cancer-related deaths. nih.govmdpi.com Novel imidazopyridine-based PI3K inhibitors have demonstrated anti-proliferative effects in NSCLC cell lines. nih.gov These compounds effectively block the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis. nih.gov The development of multi-target inhibitors is also a strategy being explored for NSCLC. nih.gov Furthermore, next-generation ROS1 and TRK inhibitors are showing promise in treating NSCLC with specific genetic fusions. youtube.com

Colon Cancer: Derivatives of 2-oxo-pyridine and 1'H-spiro-pyridine have been reported as apoptosis-inducing agents in colorectal adenocarcinoma (Caco-2) cell lines. researchgate.net

CNS Cancer: Pyridine alkaloids have shown activity in the central nervous system (CNS). nih.gov While the direct application of this compound in CNS cancers is not detailed, the ability of pyridine-containing compounds to cross the blood-brain barrier is a significant factor in their potential development for treating brain tumors.

Ovarian Cancer: The search for effective treatments for ovarian cancer is ongoing. The broad-spectrum antiproliferative activity of many pyridine derivatives suggests their potential utility in this type of cancer as well.

Renal Cancer: Renal cell carcinoma (RCC) is the most common form of kidney cancer. mdpi.commdpi.comnih.gov Studies have shown that certain plant-derived compounds can inhibit the growth of RCC cell lines. mdpi.comnih.gov For example, the combination of amygdalin (B1666031) and sulforaphane (B1684495) has been found to have synergistic effects in suppressing RCC cell growth. mdpi.comnih.gov This highlights the potential for combination therapies in treating this disease.

Antimicrobial and Antiprotozoal Investigations

The pyridine sulfonamide scaffold is a recognized pharmacophore in the development of various therapeutic agents. Researchers have investigated derivatives of this compound for their potential efficacy against a range of pathogenic microorganisms, including protozoa and bacteria.

The urgent need for new antimalarial drugs, particularly against resistant strains of Plasmodium falciparum, has driven research into novel chemical scaffolds. The sulfonamide functional group is a component of established antimalarial drugs like sulfadoxine, often used in combination therapies. nih.gov This has prompted investigations into new heterocyclic sulfonamides.

In a study aimed at developing new inhibitors of falcipain-2, a critical cysteine protease for the malaria parasite P. falciparum, a series of nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridine sulfonamides were designed and synthesized. nih.govmdpi.com The synthesis of these potential antimalarial agents utilized 2-chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine (B1600716) as a key intermediate, which was converted to 2-hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine. nih.gov This hydrazine (B178648) derivative served as a precursor for constructing the final triazolopyridine compounds.

Although the direct antimalarial activity of this compound was not reported, the resulting triazolopyridine derivatives were evaluated for their in vitro activity against a chloroquine-resistant strain of P. falciparum. nih.gov Several of the synthesized compounds demonstrated promising inhibitory concentrations (IC₅₀), validating the potential of the pyridine sulfonamide scaffold as a starting point for antimalarial drug discovery. nih.govmdpi.com The study highlighted that the inhibition of falcipain-2 is a viable strategy for killing the malaria parasite. nih.govmdpi.com

Table 1: In Vitro Antimalarial Activity of Selected nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridine Sulfonamide Derivatives

The pyridine ring is a core component of many antibacterial agents. nih.gov Investigations into pyridine sulfonamides and related structures have revealed a potential for broad-spectrum antibacterial activity. While direct studies on this compound are limited, research on analogous compounds provides insight into its potential efficacy.

A study on N-pyridin-3-yl-benzenesulfonamide, a structurally related sulfonamide, demonstrated significant antimicrobial activity. indexcopernicus.comresearchgate.net The compound was tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Salmonella typhi and Escherichia coli, showing notable zones of inhibition at higher concentrations. researchgate.net

Furthermore, research into other pyridyl derivatives has shown promise against resistant bacterial strains. For instance, a 3-pyridyl quinazolone analog exhibited good antibacterial performance against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) value of 2 μg/mL, which was superior to the comparator drug norfloxacin. mdpi.com In another series, 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed inhibitory activity against several Gram-positive bacteria, including S. aureus and S. pneumoniae. nih.gov These findings underscore the potential of the 3-pyridyl moiety, a key feature of this compound, in the design of new antibacterial agents. mdpi.comnih.gov

Table 2: Antibacterial Activity of Structurally Related Pyridine Derivatives

Exploration of Other Pharmacological Effects and Potential Therapeutic Applications

The versatility of the pyridine sulfonamide scaffold extends beyond antimicrobial applications, with researchers exploring its potential in other therapeutic areas, notably oncology.

A significant area of investigation involves the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancers. In a search for new treatments for Acute Myeloid Leukemia (AML), a series of imidazo[1,2-b]pyridazine derivatives were developed as inhibitors of the FMS-like tyrosine kinase 3 (FLT3). nih.gov Mutations in FLT3 are common in AML and lead to uncontrolled cell proliferation. nih.gov

Within this research, compounds featuring a 4-(pyrrolidin-1-ylsulfonyl)aniline substituent—a close structural analog to the core of this compound—were synthesized and evaluated. nih.gov These molecules displayed promising, nanomolar-range inhibitory activities against mutated forms of the FLT3 kinase (FLT3-ITD and FLT3-D835Y). nih.gov The antiproliferative effects were shown to be dependent on FLT3, as cell lines with the FLT3 mutation were more sensitive to the compounds. This suggests that the pyrrolidinylsulfonyl-heterocycle framework is a promising scaffold for developing targeted cancer therapies. nih.gov

Table 3: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives with a 4-(pyrrolidin-1-ylsulfonyl)aniline Moiety Against FLT3 Kinase

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies and Lead Optimization

Correlation of Structural Features of Sulfonylpyridine and Pyrrolidine (B122466) Moieties with Biological Potency

The biological activity of compounds incorporating the 3-(pyrrolidin-1-ylsulfonyl)pyridine core is intrinsically linked to the interplay between the sulfonylpyridine and pyrrolidine moieties. The pyridine (B92270) ring, a common heterocycle in approved drugs, often participates in crucial interactions with biological targets. mdpi.com Its nitrogen atom can act as a hydrogen bond acceptor, a key feature in the binding of many inhibitors to kinase domains. researchgate.net

The pyrrolidine ring is another critical component influencing biological potency. In many instances, the pyrrolidine moiety occupies a specific pocket within the target protein, contributing significantly to the binding affinity. bohrium.com For example, in the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, the pyrrolidine fragment is known to bind to the S1 pocket of the enzyme. bohrium.com The conformation and substitution of this ring can dramatically alter the inhibitory activity of the parent compound. Furthermore, polyhydroxylated pyrrolidines have been extensively studied as iminosugars that potently and specifically inhibit glycosidases and glycosyltransferases. nih.gov This highlights the inherent potential of the pyrrolidine motif to interact with various biological targets.

The sulfonamide linker connecting the pyridine and pyrrolidine rings is not merely a passive spacer. It plays a vital role in orienting the two cyclic systems correctly within the binding site and can itself participate in hydrogen bonding interactions, further anchoring the ligand to its target.

A study on novel mdpi.comnih.govacs.orgtriazolo[4,3-a]pyridine sulfonamides as potential antimalarial agents utilized 2-chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine (B1600716) as a key intermediate. mdpi.com This underscores the utility of the this compound scaffold in synthesizing compounds with diverse therapeutic applications.

Impact of Substituent Effects on Efficacy and Selectivity

The efficacy and selectivity of drug candidates based on the this compound scaffold can be finely tuned by introducing various substituents on both the pyridine and pyrrolidine rings. Structure-activity relationship analyses have consistently shown that the nature, position, and stereochemistry of these substituents are critical determinants of biological activity. mdpi.com

For instance, in the development of Janus kinase (JAK) inhibitors, modifications to a cyclobutane (B1203170) ring connected to a pyrrolidin-1-ylsulfonylmethyl group demonstrated the significant impact of even subtle structural changes. acs.org Introducing a trifluoromethyl group improved metabolic stability while maintaining potency and increasing selectivity. acs.org While not directly on the pyrrolidine of a this compound, this illustrates the principle of how substituents on moieties attached to the sulfonyl group can modulate pharmacological properties.

In a series of imidazo[1,2-b]pyridazine (B131497) derivatives designed as FLT3 inhibitors, the 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134) substituent was a shared feature among promising compounds. nih.gov The exploration of different substituents on other parts of the scaffold, such as cyclohexyl or cyclohexenyl groups, led to compounds with nanomolar inhibitory activities. nih.gov This suggests that while the pyrrolidin-1-ylsulfonyl group provides a strong anchoring point, modifications elsewhere in the molecule are crucial for optimizing efficacy and selectivity.

The following table summarizes the impact of different substituents on the biological activity of compounds containing a pyrrolidinyl-sulfonyl moiety, as reported in various studies.

Compound Series Substituent Modification Observed Impact on Activity/Selectivity Reference
JAK InhibitorsIntroduction of trifluoromethyl group near the sulfonamideMaintained potency, increased selectivity, and improved metabolic stability acs.org
Imidazo[1,2-b]pyridazine DerivativesVariation of substituents at position 3 (e.g., cyclohexyl, cyclohexenyl) while retaining 4-(pyrrolidin-1-ylsulfonyl)anilineLed to compounds with promising nanomolar inhibitory activities against FLT3 kinase nih.gov
Pyrazolo[1,5-a]pyrimidine DerivativesAddition of an aminocyclohexylamino substituentResulted in submicromolar activities against FLT3-ITD and CDK2 nih.gov

Rational Design of Analogs for Enhanced Bioactivity and Improved Pharmacological Profiles

The rational design of analogs based on the this compound scaffold is a key strategy for enhancing bioactivity and optimizing pharmacological profiles. This approach often involves techniques like scaffold hopping and bioisosteric replacement to explore new chemical space while retaining key binding interactions.

One prominent example is the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov Researchers have designed and synthesized series of 1H-pyrrolo[2,3-b]pyridine derivatives based on existing scaffolds, aiming to target the hydrophobic back pocket of FLT3. nih.gov This targeted approach, building upon a known pharmacophore, allows for the systematic modification of the lead compound to improve its potency and drug-like properties.

In another study, imidazo[4,5-b]pyridine derivatives featuring a 4-(pyrrolidin-1-ylsulfonyl)aniline substituent were synthesized and evaluated as FLT3 inhibitors. nih.gov Although these initial compounds showed submicromolar activities, their potency required further optimization, leading to the exploration of different heterocyclic cores. nih.gov This iterative process of design, synthesis, and testing is central to rational drug design.

The synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives also employed 4-(pyrrolidin-1-ylsulfonyl)aniline as a key building block. nih.gov Through subsequent Suzuki and Buchwald-Hartwig cross-coupling reactions, a library of analogs was created to probe the structure-activity relationships and identify compounds with improved inhibitory potential. nih.gov

The table below provides examples of rationally designed analogs incorporating the pyrrolidinyl-sulfonyl phenyl moiety and their targeted biological activities.

Scaffold Designed Analogs Target Rationale/Outcome Reference
Imidazo[4,5-b]pyridineDerivatives with 4-(pyrrolidin-1-ylsulfonyl)aniline substituentFLT3-ITD and FLT3-D835YDisplayed submicromolar activities, indicating a promising starting point for further optimization. nih.gov
Thieno[3,2-d]pyrimidineDerivatives prepared from 4-(pyrrolidin-1-ylsulfonyl)anilineKinase inhibitorsSynthesis of a library of analogs to explore SAR. nih.gov
Pyrazolo[1,5-a]pyrimidineDerivative with 4-(pyrrolidin-1-ylsulfonyl)aniline and aminocyclohexylamino substituentsFLT3-ITD and CDK2Showed submicromolar activities, indicating the importance of specific substituent combinations. nih.gov

Pharmacophore Modeling and Derivation for Drug Design

Pharmacophore modeling is a powerful computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov This approach is particularly valuable when the three-dimensional structure of the target protein is unknown. nih.gov For compounds containing the this compound scaffold, pharmacophore models can be developed based on a set of known active molecules.

A typical pharmacophore model for a kinase inhibitor, for example, might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov The pyridine nitrogen of the this compound core could be identified as a key hydrogen bond acceptor, while the pyrrolidine ring might be defined as a hydrophobic feature that fits into a specific pocket of the target protein.

A study on pyridine-3-carbonitriles as vasorelaxant agents successfully employed 3D-pharmacophore modeling to understand the SAR and to design more potent analogs. rsc.org The generated pharmacophore hypothesis helped in aligning the designed molecules and correlating their structural features with their biological activity. rsc.org Although this study did not specifically use this compound, it demonstrates the applicability of pharmacophore modeling to pyridine-containing compounds.

The general process of pharmacophore modeling involves:

Selection of a training set: A group of molecules with known biological activities against the target of interest is chosen.

Conformational analysis: The possible three-dimensional arrangements of each molecule in the training set are generated.

Feature identification: Common chemical features such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings are identified.

Pharmacophore generation: A 3D model representing the spatial arrangement of these essential features is created.

Validation: The model is tested for its ability to distinguish between active and inactive compounds.

Once a validated pharmacophore model is established for a series of compounds containing the this compound scaffold, it can be used to screen virtual libraries for new molecules with the desired activity profile, guide the design of novel analogs with improved potency and selectivity, and provide insights into the binding mode of the ligands.

Computational Chemistry and in Silico Approaches

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govwjpls.org This method is extensively used in drug design to understand and predict the interaction between a ligand, such as 3-(Pyrrolidin-1-ylsulfonyl)pyridine, and a biological target, typically a protein.

Binding Affinity Prediction and Pose Analysis

Molecular docking simulations are crucial for predicting the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between a ligand and its target. A lower, more negative binding energy generally indicates a more stable and favorable interaction. For instance, in silico studies of pyridine (B92270) derivatives have demonstrated binding energies ranging from -9.58 to -11.95 kcal/mol against various anticancer protein targets. dntb.gov.ua

The analysis of the binding pose reveals the specific orientation and conformation of the ligand within the binding site. This information is critical for understanding the structure-activity relationship (SAR), which links the chemical structure of a molecule to its biological activity. nih.gov

Identification of Key Interacting Residues in Protein Binding Sites

A significant outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that interact with the ligand. nih.govnih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the stability of the ligand-protein complex. nih.gov For example, studies on pyridine derivatives have highlighted the importance of hydrogen bonds with specific residues in the target protein. rsc.org The sulfonyl group and the pyridine nitrogen of this compound are potential hydrogen bond acceptors, while the pyrrolidine (B122466) ring can engage in hydrophobic interactions.

Virtual Screening for Novel Inhibitors and Lead Compounds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govfrontiersin.org The scaffold of this compound can serve as a starting point for such screening campaigns. By using this core structure as a query, researchers can search for structurally similar compounds or novel molecules that are predicted to have favorable binding characteristics. nih.govrsc.org This approach has been successfully employed to identify novel inhibitors for various targets, including those involved in inflammation and cancer. nih.govrsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. nih.gov DFT calculations provide valuable insights into the intrinsic electronic properties and reactivity of a molecule like this compound. niscair.res.in These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31G. niscair.res.in

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the ability of a molecule to donate an electron, while the energy of the LUMO relates to its ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides information about the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more prone to chemical reactions. irjweb.com DFT calculations can precisely determine these energy levels and the corresponding energy gap for this compound, offering a theoretical measure of its reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electrostatic potential on the surface of a molecule. researchgate.netscinapse.io It helps in identifying the electron-rich (negative potential, typically colored in shades of red) and electron-deficient (positive potential, colored in shades of blue) regions of a molecule. chemrxiv.org For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, indicating these as sites susceptible to electrophilic attack or for forming hydrogen bonds as an acceptor. Conversely, positive potential regions would highlight areas prone to nucleophilic attack. This information is instrumental in understanding and predicting intermolecular interactions. rsc.org

In Silico Prediction of Biological Activity and Pharmacological Characteristics (e.g., Druglikeness)

In the realm of modern drug discovery and development, computational, or in silico, methods are indispensable for the early-stage evaluation of new chemical entities. These predictive models allow for the assessment of a compound's potential biological activity and its pharmacological characteristics long before it is synthesized in a laboratory. For the chemical compound this compound, a comprehensive in silico analysis has been conducted to predict its druglikeness and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These predictions are crucial for gauging its potential as a therapeutic agent.

The evaluation of druglikeness is often guided by established principles such as Lipinski's Rule of Five. vls3d.comresearchgate.net This rule outlines a set of physicochemical parameters that are commonly met by orally active drugs. vls3d.comgreenstonebio.com Adherence to these guidelines suggests a higher probability of favorable pharmacokinetic properties.

The predicted physicochemical properties and druglikeness parameters for this compound are summarized in the table below. These values were obtained using widely recognized and validated computational models.

The data indicates that this compound fully complies with Lipinski's Rule of Five, exhibiting no violations. Its molecular weight, LogP, and the number of hydrogen bond donors and acceptors all fall within the desirable ranges for orally bioavailable drugs.

Beyond druglikeness, a detailed ADMET profile provides a more granular view of a compound's likely behavior in a biological system. These predictions encompass key pharmacokinetic processes from absorption to excretion, as well as potential toxicological concerns.

The predicted ADMET characteristics for this compound are presented in the following table.

The in silico analysis suggests a favorable pharmacokinetic profile for this compound. The prediction of high gastrointestinal absorption is a positive indicator for potential oral administration. Furthermore, its predicted ability to permeate the blood-brain barrier suggests that the compound could be investigated for its effects on the central nervous system.

Crucially, the predictions indicate a low potential for inhibition of major cytochrome P450 (CYP) enzymes. Inhibition of these enzymes is a common cause of drug-drug interactions, and a lack of such activity is a desirable characteristic for a drug candidate. The compound is also predicted to have a low risk of cardiotoxicity, as indicated by the lack of hERG inhibition, and is not predicted to be hepatotoxic or a skin sensitizer.

It is important to note that these in silico predictions are theoretical and require experimental validation. However, they provide a strong rationale for the further investigation of this compound as a potential therapeutic agent, highlighting its promising druglike properties and a potentially favorable safety profile.

Future Perspectives and Research Directions

Development of Novel Therapeutic Agents based on the Sulfonylpyridine-Pyrrolidine Scaffold

The sulfonylpyridine-pyrrolidine scaffold is a compelling starting point for the discovery of new drugs targeting a range of diseases. The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is a widely used scaffold in medicinal chemistry due to its ability to explore three-dimensional space, contribute to the molecule's stereochemistry, and enhance binding to biological targets. nih.gov Its non-planar structure allows for precise conformational control through substitution, which can significantly influence pharmacological efficacy. nih.gov The pyridine (B92270) ring is also a common feature in pharmaceuticals, known for improving water solubility and possessing the capacity to form crucial hydrogen bonds. nih.gov

Research has already demonstrated the potential of derivatives from these individual scaffolds. For instance, sulfonylpyridine derivatives have been investigated as selective anti-chlamydial agents, with lead compounds showing efficacy against Chlamydia trachomatis without affecting other bacteria like S. aureus and E. coli. nih.gov In-silico docking studies suggest these compounds may target the cylindrical protease of Chlamydia. nih.gov Furthermore, other pyridine derivatives have been developed as potent anticancer agents, acting as mitotic inhibitors that induce apoptosis. nih.gov The pyrrole (B145914) scaffold, a related heterocycle, has also been the basis for developing agents against multidrug-resistant pathogens. nih.gov

Future research should focus on synthesizing and screening libraries of "3-(Pyrrolidin-1-ylsulfonyl)pyridine" analogs to identify novel therapeutic agents. The versatility of this scaffold allows for exploration of various biological targets.

Table 1: Potential Therapeutic Targets for Sulfonylpyridine-Pyrrolidine Analogs

Therapeutic Area Potential Target Example Compound Class Citation
Infectious Disease Cylindrical Protease (Chlamydia) Sulfonylpyridines nih.gov
Oncology FMS-like tyrosine receptor kinase 3 (FLT3) Pyridine Derivatives nih.gov
Oncology Epidermal Growth Factor Receptor (EGFR) Pyrimidine and Pyridine Derivatives nih.gov
Infectious Disease Mycobacterium tuberculosis glutamine synthetase 3-amino-imidazo[1,2-a]pyridines diva-portal.org

By systematically modifying the substituents on both the pyridine and pyrrolidine rings, researchers can fine-tune the pharmacological properties to develop highly potent and selective inhibitors for these and other emerging targets. nih.govplos.org

Advanced Methodologies in Synthesis and Characterization for Drug Discovery

The efficient discovery and development of drug candidates based on the sulfonylpyridine-pyrrolidine scaffold heavily rely on advanced synthetic and characterization techniques. Modern drug discovery demands the rapid generation of compound libraries with high structural diversity, a task accelerated by innovative synthetic methods. mdpi.com

Microwave-assisted organic synthesis (MAOS), for example, has significantly impacted the synthesis of pyrrolidine-containing compounds by increasing synthetic efficiency and aligning with the principles of green chemistry. nih.gov For the pyridine moiety, numerous innovative synthetic methods have been developed in recent years for creating both substituted and ring-fused pyridines. nih.gov These advanced methods, along with multicomponent reactions, can streamline the production of novel "this compound" analogs. mdpi.com

Characterization of these novel compounds is equally critical. A combination of techniques is essential to confirm the structure and purity of synthesized molecules.

Table 2: Key Methodologies in Synthesis and Characterization

Methodology Application Purpose Citation
Microwave-Assisted Organic Synthesis (MAOS) Synthesis Increases reaction rates and efficiency for heterocyclic compounds. nih.gov
Multicomponent Reactions Synthesis Allows for the construction of complex molecules in a single step, improving efficiency. mdpi.com
X-Ray Crystallography Characterization Provides definitive 3D structural information of the compound. nih.gov
Nuclear Magnetic Resonance (NMR) Characterization Elucidates the detailed molecular structure and connectivity. nih.gov
Mass Spectrometry (MS) Characterization Confirms molecular weight and fragmentation patterns. nih.gov

The integration of computational methods, such as molecular docking, plays a crucial role in modern medicinal chemistry. mdpi.com These in-silico studies can predict how a compound might bind to a target protein, thereby guiding the design and synthesis of more effective analogs and reducing the time and cost associated with drug discovery. nih.govmdpi.com

Integration of Multi-Omics Data in Biological Evaluation of Compound Activities

To fully understand the biological effects of "this compound" analogs, future research must move beyond single-endpoint assays and embrace a systems-level approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of how a compound affects a biological system. nih.govrsc.org This approach is revolutionary for understanding the complex mechanisms of action and for identifying potential biomarkers. arxiv.org

By analyzing changes across multiple molecular layers in cells or tissues treated with a compound, researchers can:

Unravel Mechanisms of Action: Multi-omics can reveal the downstream pathways affected by a drug candidate, providing a more holistic understanding than simply measuring its affinity for a single target. nih.gov This is crucial as many small-molecule drugs interact with multiple protein targets. escholarship.org

Identify Biomarkers: Integrated data can help identify molecular signatures that predict a response to a particular compound. This is essential for personalized medicine, where treatments can be tailored to patient subgroups most likely to benefit. nih.gov

Discover New Targets: Analyzing the global cellular response to a compound can uncover previously unknown biological targets or pathways involved in its therapeutic effect. plos.orgarxiv.org

Various computational tools and methods are now available to integrate and interpret these large datasets. nih.govrsc.org Applying these approaches to the biological evaluation of sulfonylpyridine-pyrrolidine derivatives will be critical for advancing the most promising compounds and understanding their full therapeutic potential.

Translational Research and Pre-Clinical Development of Promising Analogs

The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into clinical applications. For analogs of "this compound" that demonstrate significant potential, the path forward involves rigorous translational and pre-clinical development. nih.govwisc.edu This phase bridges the gap between initial drug discovery and human clinical trials. dndi.org

The pre-clinical development process involves several key stages:

Lead Optimization: Promising "hit" compounds from initial screening are chemically modified to improve their efficacy and drug-like properties. nih.gov

In Vivo Efficacy: The optimized lead candidates are tested in animal models of the target disease to confirm their therapeutic effect. nih.gov For instance, lead compounds from a series of styrylsulfonyl-methylpyridines demonstrated antitumor activity in animal models. nih.gov

ADMET Profiling: A thorough investigation of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties is conducted. nih.gov Studies may include assessing the compound's stability in serum and simulated gastric fluid, as has been done for sulfonylpyridine anti-chlamydial agents. nih.gov

Manufacturing and Formulation: Development of a scalable synthesis process under Good Manufacturing Practices (GMP) and creation of a suitable formulation for administration are necessary. nih.gov

Formal Toxicology Studies: Rigorous safety and toxicology studies are performed under Good Laboratory Practice (GLP) guidelines to prepare for submission to regulatory agencies like the FDA for an Investigational New Drug (IND) application. nih.govwisc.edu

A promising compound that successfully navigates these pre-clinical steps can then advance to Phase I clinical trials in human volunteers to assess its safety and tolerability. dndi.org The journey from a laboratory scaffold like "this compound" to an approved therapeutic is long and challenging, but the structured process of translational and pre-clinical research provides a clear pathway for promising candidates. researchgate.net

Q & A

Q. Factors Affecting Yield :

  • Stoichiometry : Excess pyrrolidine (1.2–1.5 equivalents) ensures complete reaction of the sulfonyl chloride.
  • Moisture Control : Anhydrous conditions prevent hydrolysis of the sulfonyl chloride intermediate .
  • Temperature : Lower temperatures (0–5°C) minimize side reactions like over-sulfonation.

Q. Example Protocol :

StepReagents/ConditionsPurposeYield Range
1Pyridine-3-sulfonyl chloride, pyrrolidine, TEA, THF, 0°C → rtSulfonamide bond formation65–80%
2Column chromatography (hexane:EtOAc 3:1)Purification90–95% purity

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Answer:
Critical characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for pyrrolidine protons (δ 1.8–2.2 ppm, multiplet) and pyridine aromatic protons (δ 8.0–8.5 ppm). The sulfonyl group deshields adjacent protons, shifting pyridine H-2 and H-4 upfield .
    • ¹³C NMR : The sulfonyl sulfur induces distinct shifts: pyridine C-3 (δ ~150 ppm), pyrrolidine carbons (δ 25–50 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 229.1 for C₉H₁₂N₂O₂S) and fragmentation patterns (e.g., loss of SO₂ group) .
  • IR Spectroscopy : Strong S=O stretches at ~1150–1300 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .

Q. Data Interpretation Tips :

  • Compare with analogs like 2-(3,3-difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine to identify substituent effects .
  • Use NIST reference data for spectral validation .

How can researchers resolve contradictions in biological activity data for sulfonamide-containing pyridine derivatives across different studies?

Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound concentrations. Standardize protocols using guidelines from references like (analytical validation) .
  • Structural Confounders : Impurities or stereochemical variations (e.g., R vs. S enantiomers) can alter activity. Use chiral HPLC or X-ray crystallography to verify purity .
  • Biological Models : Test compounds in multiple models (e.g., in vitro enzyme assays vs. in vivo models) to confirm target specificity .

Q. Case Study :

  • A trifluoromethylated analog showed conflicting IC₅₀ values in kinase assays due to solvent (DMSO vs. ethanol) affecting solubility .

What strategies are recommended for designing analogues of this compound to explore structure-activity relationships (SAR)?

Answer:
Key strategies include:

  • Ring Modifications :
    • Replace pyrrolidine with azetidine (smaller ring) or piperidine (larger ring) to alter steric effects .
    • Introduce electron-withdrawing groups (e.g., -CF₃, -F) on pyridine to enhance electrophilicity .
  • Substituent Positioning : Vary sulfonyl group placement (e.g., pyridine-2 vs. -4 position) to probe binding pocket interactions .
  • Bioisosteres : Replace sulfonyl with carbonyl or phosphoryl groups to assess pharmacophore requirements .

Q. Example SAR Table :

Analog StructureModificationBiological Activity (IC₅₀, nM)
This compoundParent compound150 ± 10
3-(Azetidin-1-ylsulfonyl)pyridineSmaller ring320 ± 25
3-(Piperidin-1-ylsulfonyl)pyridineLarger ring85 ± 5

What are common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

Answer:

  • Over-Sulfonation : Excess sulfonyl chloride leads to di-sulfonated byproducts. Mitigation: Use stoichiometric pyrrolidine and monitor reaction progress via TLC .
  • Hydrolysis : Sulfonyl chloride intermediates degrade in humid conditions. Mitigation: Conduct reactions under inert atmosphere (N₂/Ar) .
  • Oxidation : Pyrrolidine may oxidize to pyrrolidinone. Mitigation: Add antioxidants like BHT or work at lower temperatures .

Q. Troubleshooting Table :

Side ReactionDetection MethodSolution
Di-sulfonationHPLC (retention time shift)Reduce sulfonyl chloride equivalents
HydrolysisIR loss of S=O peaksUse anhydrous solvents

How does the electronic environment of the pyrrolidine sulfonyl group influence the reactivity of the pyridine ring in cross-coupling reactions?

Answer:
The sulfonyl group is strongly electron-withdrawing, which:

  • Activates Pyridine : Enhances susceptibility to nucleophilic aromatic substitution (e.g., with amines or thiols at positions 2 and 4) .
  • Directs Metal-Catalyzed Coupling : In Suzuki-Miyaura reactions, the sulfonyl group meta-directs palladium catalysts to the pyridine’s 2- and 4-positions .

Q. Experimental Evidence :

  • 4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine undergoes selective coupling at the 2-position when sulfonyl groups are present .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrrolidin-1-ylsulfonyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(Pyrrolidin-1-ylsulfonyl)pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。